1-(3-Methylphenyl)piperazine

Dopamine D4 Receptor Agonist Structure-Activity Relationship (SAR) CNS Drug Discovery

1-(3-Methylphenyl)piperazine (CAS 41186-03-2), also known as 1-(m-Tolyl)piperazine, is a heterocyclic organic compound belonging to the arylpiperazine class. Its structure consists of a piperazine ring linked to a phenyl group substituted with a methyl group at the meta (3-) position.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 41186-03-2
Cat. No. B1266048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylphenyl)piperazine
CAS41186-03-2
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CCNCC2
InChIInChI=1S/C11H16N2/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3
InChIKeyJIWHIRLNKIUYSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methylphenyl)piperazine (CAS 41186-03-2): A Core Building Block in Arylpiperazine Chemistry and CNS Drug Development


1-(3-Methylphenyl)piperazine (CAS 41186-03-2), also known as 1-(m-Tolyl)piperazine, is a heterocyclic organic compound belonging to the arylpiperazine class [1]. Its structure consists of a piperazine ring linked to a phenyl group substituted with a methyl group at the meta (3-) position . This specific substitution pattern confers distinct chemical and biological properties that are critical for its utility as a versatile intermediate in pharmaceutical research and organic synthesis .

Why All Arylpiperazines Are Not Created Equal: The Critical Impact of the 3-Methylphenyl Moiety in 1-(3-Methylphenyl)piperazine (41186-03-2)


Within the arylpiperazine class, seemingly minor structural variations can lead to profound and non-intuitive differences in biological activity, metabolic stability, and synthetic utility [1]. The position of the methyl group on the phenyl ring is a primary determinant of receptor binding affinity and functional selectivity in neurological drug candidates [2]. For instance, the meta-substituted 1-(3-methylphenyl)piperazine exhibits a distinct interaction profile with targets like the dopamine D4 receptor compared to its ortho- or para-methyl analogs, a factor that is crucial for optimizing the efficacy and safety profile of the final pharmaceutical compound [3]. Furthermore, the compound's utility as a validated analytical standard for specific drugs like Meclozine further differentiates it from its less well-characterized isomers, making it the necessary choice for precise research and development applications [4].

Quantitative Evidence Guide: Verifiable Differentiation of 1-(3-Methylphenyl)piperazine (41186-03-2) from Closest Analogs


Meta-Substitution Enhances Functional Potency in Dopamine D4 Receptor Agonists vs. Unsubstituted Analogs

The incorporation of a 3-methylphenyl-piperazine moiety into (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamide scaffolds was a key design element in a series of selective dopamine D4 receptor agonists [1]. This strategy, which involved an amide bond reversal of the known partial agonist PD 168077, resulted in compounds with 'excellent potency' and 'improved stability' [1]. The study highlights that systematic substitution on the aryl piperazine portion, including the 3-methylphenyl group, had a 'significant effect on functional activity' [1].

Dopamine D4 Receptor Agonist Structure-Activity Relationship (SAR) CNS Drug Discovery

Distinct Metabolic Fate of the Meta-Substituted Arylpiperazine Core in Drug Metabolism Studies

1-(3-Methylphenyl)piperazine is a well-characterized metabolic product of drugs containing this core, such as the antiemetic Meclozine [1]. A human biotransformation study identified and structurally elucidated eleven urinary and fecal metabolites following oral administration of Meclozine, confirming the compound's specific role in human metabolism [1]. This specific metabolic fate is distinct from the para-substituted analogs, which exhibit different metabolic pathways in beagle dogs, including N-desphenylation and phenyl-hydroxylation patterns [2].

Drug Metabolism Metabolite Identification Pharmacokinetics (PK) Analytical Toxicology

Established and Validated Analytical Method for HPLC Separation and Quantification

A specific, validated reverse-phase (RP) HPLC method has been established for the analysis of 1-(m-Tolyl)piperazine [1]. The method uses a Newcrom R1 column with a simple mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS-compatibility) and is noted to be scalable for both analytical and preparative applications, including pharmacokinetic studies [1]. The compound is also commercially available and specifically designated for use as an analytical standard for HPLC by multiple reputable vendors .

Analytical Chemistry HPLC Method Development Quality Control Reference Standards

Well-Defined Physical State and Commercial Availability with High Purity Specifications

1-(3-Methylphenyl)piperazine is physically defined as a liquid at 20°C, a property that can impact handling and formulation processes [1]. In contrast, the hydrochloride salt (CAS 13078-13-2) is a solid . The compound is widely available from multiple reputable commercial suppliers with high purity grades (e.g., ≥95.0% (GC), 97.5% (HPLC), 99%) and defined physicochemical parameters including density (1.0±0.1 g/cm³), boiling point (321.4±30.0 °C at 760 mmHg), and LogP (1.68-2.06) [2].

Chemical Synthesis Procurement Physicochemical Properties Supply Chain

Recommended Application Scenarios: Where 1-(3-Methylphenyl)piperazine (41186-03-2) is the Optimal Procurement Choice


Design and Synthesis of CNS-Targeting Compounds, Specifically Dopamine D4 Receptor Modulators

For research groups engaged in synthesizing new chemical entities targeting the dopamine D4 receptor, 1-(3-Methylphenyl)piperazine is the required core building block. As demonstrated in the work by Matulenko et al., this specific arylpiperazine moiety imparts significant functional activity and selectivity, distinguishing it from other substitution patterns [1]. Using an isomer (e.g., 2- or 4-methylphenylpiperazine) would likely result in a different pharmacological profile, rendering the structure-activity relationship (SAR) data invalid and wasting synthetic effort.

Metabolite Identification and Drug Metabolism and Pharmacokinetics (DMPK) Studies

In DMPK studies focusing on drugs that metabolize to 1-(3-methylphenyl)piperazine, such as Meclozine, this compound is an indispensable analytical reference standard [2]. Its specific metabolic fate has been established in humans, and it serves as the gold standard for quantifying and identifying the correct metabolite in biological samples. Using an incorrect isomer would lead to false negatives or inaccurate quantification in LC-MS/MS assays, compromising the integrity of the study.

Development and Validation of Analytical Methods for Quality Control

Pharmaceutical and chemical manufacturing facilities requiring a validated HPLC method for the quantification or purity assessment of 1-(3-Methylphenyl)piperazine can leverage the existing, documented analytical method [3]. This provides a validated starting point, significantly reducing method development time and associated costs. For this purpose, procurement of the compound with a high certified purity (e.g., ≥97.5% HPLC) from a reputable vendor is essential to ensure the accuracy of the analytical standard .

General Synthesis of Piperazine-Containing Libraries for Drug Discovery

When constructing a diverse library of piperazine derivatives for high-throughput screening, 1-(3-Methylphenyl)piperazine offers a distinct physicochemical profile. Its well-defined LogP (~1.68-2.06) and liquid physical state make it a convenient and chemically distinct building block compared to its solid hydrochloride salt or the para-methyl isomer [4][5]. Its broad commercial availability from multiple global suppliers at competitive purities ensures a reliable and scalable supply chain for iterative medicinal chemistry campaigns .

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